molecular formula C7H2ClN3 B3347337 2-Chloropyridine-3,4-dicarbonitrile CAS No. 132784-64-6

2-Chloropyridine-3,4-dicarbonitrile

Cat. No.: B3347337
CAS No.: 132784-64-6
M. Wt: 163.56 g/mol
InChI Key: KOGQBULCFOCSCC-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position and two cyano groups at the third and fourth positions of the pyridine ring

Scientific Research Applications

2-Chloropyridine-3,4-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action involves the nucleophilic substitution of chlorine in the presence of N,N-diisopropylethylamine (DIPEA) at 120°C .

Future Directions

The recent interest in compounds with a 2-(arylamino)pyridine fragment, such as 2-Chloropyridine-3,4-dicarbonitrile, is due to the fact that this fragment is a structural element of various biologically active molecules. These can be used as non-steroidal anti-inflammatory, antimitotic, antibacterial drugs, ligands of adenosine receptors with antineuropathic activity, apoptosis inducers, and tubulin inhibitors with antiproliferative action . Therefore, future research may focus on exploring these properties further.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-3,4-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyano groups.

Another method involves the reaction of 2-chloropyridine with 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of concentrated hydrochloric acid. This reaction produces this compound through a one-pot procedure, eliminating the need for isolation of intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Chloropyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloropyridine-3,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3/c8-7-6(4-10)5(3-9)1-2-11-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGQBULCFOCSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349138
Record name 3,4-pyridinedicarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132784-64-6
Record name 3,4-pyridinedicarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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